molecular formula C17H16FN5O B2911366 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide CAS No. 938022-28-7

6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

Cat. No. B2911366
CAS RN: 938022-28-7
M. Wt: 325.347
InChI Key: KKVGDSGVUQOQOU-UHFFFAOYSA-N
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Description

The compound “6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide” belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine moiety, which consists of a pyrazole ring fused to a pyridine ring. In this case, the pyrazolopyridine system is substituted at the 1-position with a 4-fluorophenyl group, at the 3-position with a methyl group, and at the 6-position with a cyclopropyl group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a pyrazolopyridine core, with a cyclopropyl group attached at the 6-position, a 4-fluorophenyl group attached at the 1-position, and a methyl group attached at the 3-position . The carbohydrazide moiety is attached at the 4-position of the pyridine ring. The exact 3D structure would need to be determined by techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. It is likely to be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic rings and the nitrogen atoms, which can participate in hydrogen bonding. The compound is likely to be slightly soluble in water due to the polar nature of the pyrazolopyridine core and the carbohydrazide moiety .

Mechanism of Action

The mechanism of action of this compound is not known without specific biological studies. Pyrazolopyridines have been studied for a variety of biological activities, including as inhibitors of various enzymes . The specific activity of this compound would depend on its interactions with biological targets.

properties

IUPAC Name

6-cyclopropyl-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-9-15-13(17(24)21-19)8-14(10-2-3-10)20-16(15)23(22-9)12-6-4-11(18)5-7-12/h4-8,10H,2-3,19H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVGDSGVUQOQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NN)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide

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